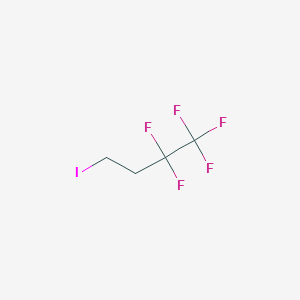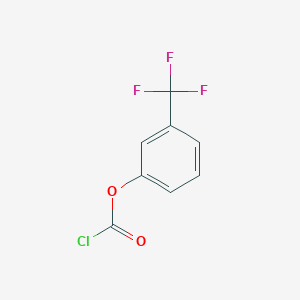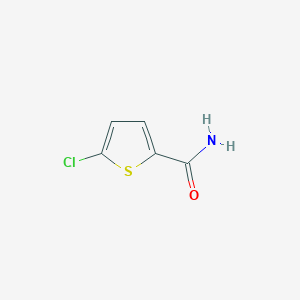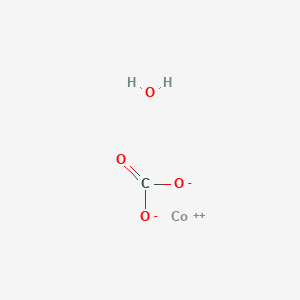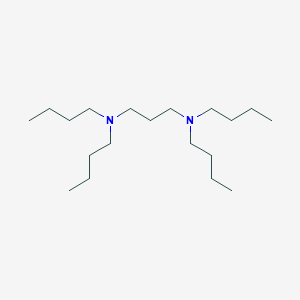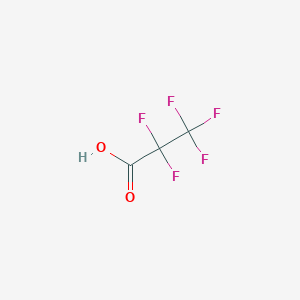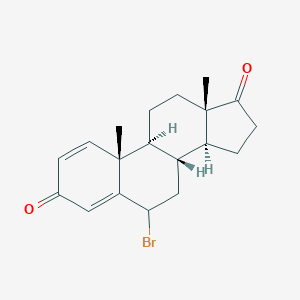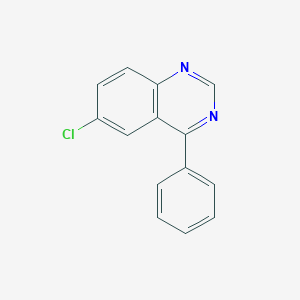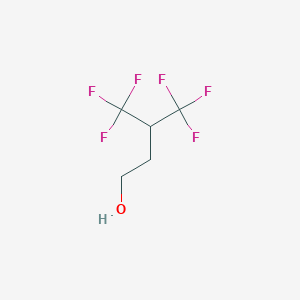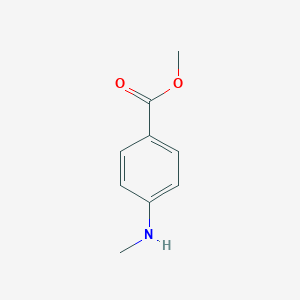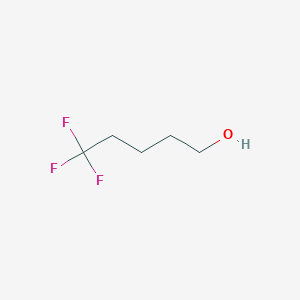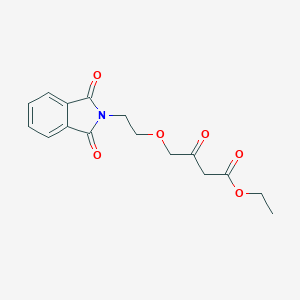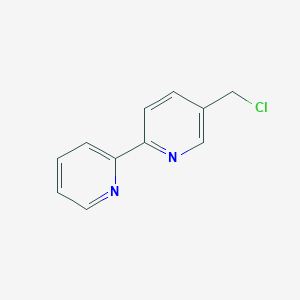
5-(Chloromethyl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-2,2’-bipyridine is an organic compound that belongs to the class of bipyridines. Bipyridines are heterocyclic compounds containing two pyridine rings. This particular compound is characterized by the presence of a chloromethyl group attached to the 5th position of one of the pyridine rings. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2,2’-bipyridine typically involves the chloromethylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: Industrial production of 5-(Chloromethyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically neutralized and purified through various separation techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)-2,2’-bipyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of bipyridine derivatives with reduced functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted bipyridine derivatives.
Oxidation Reactions: Bipyridine N-oxides.
Reduction Reactions: Reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic structures.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the chloromethyl group but shares the bipyridine core structure.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of a chloromethyl group.
5,5’-Dichloro-2,2’-bipyridine: Contains chlorine atoms at the 5th positions of both pyridine rings.
Uniqueness: 5-(Chloromethyl)-2,2’-bipyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile compound in synthetic chemistry and a valuable tool in scientific research.
Propiedades
IUPAC Name |
5-(chloromethyl)-2-pyridin-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTQKKXRVWJVSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the 5-(chloromethyl)-2,2'-bipyridine rhenium tricarbonyl complex exert its anticancer activity?
A1: The research suggests that the this compound rhenium tricarbonyl complex likely acts as an alkylating agent due to the presence of the reactive chloromethyl group. [] While the exact mechanism of action is not fully elucidated in the paper, it's proposed that the compound binds to biomolecules within cancer cells, forming covalent bonds via the chloromethyl group. This alkylation can disrupt crucial cellular processes, ultimately leading to cell death. The study specifically highlights the compound's in vivo efficacy against pancreatic tumor growth in a zebrafish-Panc-1 xenograft model, showcasing its potential as an anticancer agent. []
Q2: What is the significance of the in vivo results observed with the this compound rhenium tricarbonyl complex?
A2: The study demonstrates that the complex effectively inhibits pancreatic tumor growth in vivo at a concentration (8 μM) lower than its in vitro IC50 values. [] This finding is significant because it suggests potential for therapeutic application at lower doses than initially anticipated based on in vitro data. Additionally, the compound's ability to inhibit cancer cell dissemination in vivo highlights its potential to target not only primary tumor growth but also metastatic processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
